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Compound of Interest

Compound Name: 4-Methoxybenzoic Acid

Cat. No.: B377111

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-
Methoxybenzoic acid, a compound of interest in various research and development fields.
The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) characteristics, offering a foundational dataset for identification,
characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. Below are the proton (*H) and carbon-13 (33C) NMR data for 4-Methoxybenzoic
acid.

'H NMR Spectral Data

The 'H NMR spectrum of 4-Methoxybenzoic acid exhibits distinct signals corresponding to the
aromatic protons, the methoxy group protons, and the carboxylic acid proton. The chemical
shifts are influenced by the electron-donating methoxy group and the electron-withdrawing
carboxylic acid group.
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_ Chemical Shift (d) in ppm Chemical Shift (d) in ppm
Assignment
(Solvent: DMSO-de) (Solvent: CDCls)
-COOH ~12.7
Ar-H (ortho to -COOH) 7.93 8.07
Ar-H (ortho to -OCHs3) 7.03 6.95
-OCHs 3.84 3.88

Note: The chemical shift of the carboxylic acid proton can be broad and its position may vary

depending on concentration and solvent.

13C NMR Spectral Data

The 13C NMR spectrum provides information about the carbon framework of the molecule.

_ Chemical Shift (d) in ppm (Solvent: DMSO-
Assignment

ds)
C=0 167.5
Ar-C (ipso, attached to -COOH) 1235
Ar-C (ortho to -COOH) 1315
Ar-C (ortho to -OCHs) 114.1
Ar-C (ipso, attached to -OCHs) 163.2
-OCHs 55.8

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 4-Methoxybenzoic acid shows characteristic absorption bands for the carboxylic

acid and methoxy groups.
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Vibrational Mode Wavenumber (cm—1) Intensity
O-H stretch (Carboxylic acid) 2500-3300 Broad
C-H stretch (Aromatic) 3000-3100 Medium
C-H stretch (Aliphatic, -OCHs) 2840-2960 Medium
C=0 stretch (Carboxylic acid) 1680-1710 Strong

C=C stretch (Aromatic)

1605, 1575, 1510

Medium-Strong

C-O stretch (Carboxylic acid &
Ether)

1250-1300, 1025-1150

Strong

O-H bend (Carboxylic acid)

920-950

Medium, Broad

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The electron ionization (EI) mass spectrum of 4-Methoxybenzoic acid is

presented below.

m/z Relative Intensity (%) Assignment

152 100 [M]* (Molecular lon)
137 ~50 [M - CHs]*

135 ~90 [M - OHJ*

109 ~15 [M - COOH]*

92 ~20 [CeH4O]*

77 ~25 [CeHs]*

Experimental Protocols

The following are general methodologies for the acquisition of the spectroscopic data

presented.
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NMR Spectroscopy

Sample Preparation: A small amount of 4-Methoxybenzoic acid (typically 5-10 mg) is
dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-ds or CDCIs) in
an NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

'H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a
sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering
the expected chemical shift range, and a relaxation delay of 1-5 seconds.

13C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the
spectrum. A larger number of scans is required compared to *H NMR due to the lower
natural abundance of 13C.

Infrared (IR) Spectroscopy

Sample Preparation (Solid): The sample can be prepared as a KBr pellet by grinding a small
amount of the compound with dry potassium bromide and pressing the mixture into a thin,
transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a
drop of Nujol oil and placing the paste between two salt plates (e.g., NaCl or KBr). For
Attenuated Total Reflectance (ATR-IR), the solid sample is placed directly on the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Acquisition: A background spectrum of the empty sample holder (or pure KBr for pellets) is
recorded first and automatically subtracted from the sample spectrum. The spectrum is
typically recorded over the range of 4000-400 cm~1.

Mass Spectrometry (MS)

Sample Introduction: For a volatile and thermally stable compound like 4-Methoxybenzoic
acid, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. A dilute
solution of the compound in a volatile organic solvent is injected into the GC.

« lonization: Electron lonization (El) is a standard method where the sample molecules are

bombarded with a high-energy electron beam (typically 70 eV).
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+ Mass Analysis: A mass analyzer, such as a quadrupole, separates the resulting ions based
on their mass-to-charge ratio (m/z).

¢ Detection: An electron multiplier or similar detector records the abundance of each ion.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 4-
Methoxybenzoic acid.
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Caption: Workflow for Spectroscopic Analysis of 4-Methoxybenzoic Acid.
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 To cite this document: BenchChem. [Spectroscopic Profile of 4-Methoxybenzoic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b377111#spectroscopic-data-of-4-methoxybenzoic-
acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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